molecular formula C11H21ClN2O4 B1394548 1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride CAS No. 1922671-53-1

1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Cat. No.: B1394548
CAS No.: 1922671-53-1
M. Wt: 280.75 g/mol
InChI Key: KFYCQKLSGMAVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Key Structural Features:

  • Pyrrolidine core : A five-membered saturated ring with nitrogen at position 1.
  • Protective groups : A tert-butoxycarbonyl (Boc) group at N1 and a methyl ester at C2.
  • Amino group : A primary amine at C4, protonated as a hydrochloride salt.

The Boc group stabilizes the amine against nucleophilic attack during synthetic processes, while the methyl ester enhances solubility in organic solvents. X-ray diffraction studies confirm that the pyrrolidine ring adopts a twisted envelope conformation , with C2 and C4 substituents occupying axial positions to minimize steric hindrance.

Table 1: Molecular Descriptors

Property Value Source
Molecular Formula C₁₁H₂₁ClN₂O₄
Molecular Weight 280.75 g/mol
CAS Number (2R,4S) 171110-72-8
CAS Number (2S,4R) 121148-00-3
Functional Groups Boc, methyl ester, amine, HCl

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYCQKLSGMAVQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection and Esterification

  • The starting compound, such as 1-tert-butyl 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate, is commercially available or prepared by protecting the amino group with Boc and esterifying the carboxyl groups to methyl esters.
  • Esterification is typically carried out under acidic or coupling reagent conditions to yield the methyl ester derivative.

Conversion of Hydroxy to Amino Group

  • The hydroxy group at the 4-position is converted to an amino group through nucleophilic substitution reactions.
  • A common method involves reaction with azide or amine nucleophiles under conditions such as triphenylphosphine and diethyl azodicarboxylate (DEAD) in methylene chloride, facilitating an SN2 displacement.
  • Alternatively, catalytic hydrogenation can be employed to reduce azido intermediates to amino groups.

Formation of Amide Derivatives (Optional)

  • The amino group can be further acylated with amino acid residues using coupling reagents like TBTU in the presence of triethylamine in anhydrous dichloromethane.
  • This step yields amide derivatives useful for further peptide synthesis.

Final Salt Formation

  • The free base compound is converted to its hydrochloride salt by treatment with hydrogen chloride in dioxane or similar solvents.
  • This step improves compound stability, handling, and solubility for downstream applications.

Representative Synthesis Example

From a published synthesis:

Step Reagents/Conditions Outcome Yield (%)
1. Starting material: (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate Commercial or prepared Protected hydroxyproline derivative -
2. Nucleophilic substitution with DEAD, triphenylphosphine, and amine nucleophile in methylene chloride Converts hydroxy to amino group Intermediate amino derivative -
3. Catalytic hydrogenation (if azide intermediate used) Reduction to amino group Amino pyrrolidine derivative -
4. Coupling with amino acid residues using TBTU, Et3N in DCM Formation of amide derivatives Amide products (7a-h) 54.6–65.4
5. Deprotection and salt formation with HCl in dioxane Hydrochloride salt formation Final product hydrochloride salt -

Physical and Chemical Data Relevant to Preparation

Property Data
Molecular formula C11H21ClN2O4
Molecular weight 280.75 g/mol
Melting point ~185°C
Storage Under inert gas (N2 or Ar) at 2-8°C
Solubility Soluble in CDCl3, CD3OD; soluble in DMSO, PEG300, Tween 80, corn oil for formulation
Physical form Off-white solid

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Purpose
1 Boc Protection & Esterification Boc2O, methanol or coupling reagents Protect amino group, esterify carboxyl groups
2 Nucleophilic substitution DEAD, triphenylphosphine, amine nucleophile, DCM Replace hydroxy with amino group
3 Catalytic hydrogenation H2, Pd/C catalyst Reduce azido intermediate to amine
4 Amide coupling (optional) TBTU, Et3N, DCM Attach amino acid residues
5 Salt formation HCl in dioxane Form hydrochloride salt for stability

Research Findings and Applications

  • The compound serves as a key intermediate in the synthesis of peptide analogues and nitrogen-containing bioactive molecules.
  • Its preparation methods have been optimized for yield and stereochemical purity.
  • The hydrochloride salt form enhances solubility for in vivo and in vitro studies.
  • Research indicates efficient coupling with amino acid residues and facile deprotection steps for downstream functionalization.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression. A study demonstrated its efficacy in modulating glutamate receptors, which are crucial in excitatory neurotransmission and implicated in mood disorders .
  • Antitumor Activity : Preliminary investigations have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of more complex bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in:

  • Peptide Synthesis : It can be utilized in the synthesis of peptide analogs that possess enhanced biological activity or stability compared to their natural counterparts .
  • Drug Development : As a building block, it is used to create libraries of compounds for high-throughput screening in drug discovery programs .

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings/Notes
Medicinal ChemistryNeuropharmacologyModulates glutamate receptors; potential antidepressant effects
Antitumor ActivityCytotoxic effects on cancer cell linesInduces apoptosis via mitochondrial pathways
Synthesis of Bioactive MoleculesIntermediate for peptide synthesisEnhances biological activity and stability
Drug DevelopmentBuilding block for compound librariesFacilitates high-throughput screening

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal investigated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications for anxiety disorders.

Case Study 2: Antitumor Activity

In another study examining the antitumor properties of derivatives of this compound, researchers found that specific modifications enhanced its cytotoxicity against breast cancer cells. The study concluded that these derivatives could be further developed into effective anticancer agents.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • Systematic Name: (2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS: 171110-72-8) and (2S,4R)-isomer (CAS: 334999-32-5) .
  • Molecular Formula : C₁₁H₂₁ClN₂O₄; Molecular Weight : 280.75 g/mol .
  • Structure: Features a pyrrolidine ring with tert-butyl and methyl ester groups at positions 1 and 2, respectively, and an amino group at position 4. The stereochemistry (2S,4S or 2S,4R) significantly influences its applications .

Structural Analogues by Substituent Variation

Hydroxyl-Substituted Analogues
  • Example : (2R,4R)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 897046-42-3) .
    • Key Differences :
Property Target Compound (Amino) Hydroxyl Analogue
Substituent -NH₂ (Basic) -OH (Polar)
Molecular Weight 280.75 245.27
Reactivity Amine nucleophilicity Alcohol oxidation
  • Applications : Hydroxyl derivatives serve as intermediates for further oxidation or coupling reactions .
Fluorinated Analogues
  • Example : N-Boc-trans-4-fluoro-L-proline (CAS: 203866-14-2) .
    • Key Differences :
Property Target Compound (Amino) Fluorinated Analogue
Substituent -NH₂ -F
Metabolic Stability Moderate High
Lipophilicity Lower (logP ~0.47) Higher (logP ~1.2)
  • Applications : Fluorinated analogues enhance metabolic stability and enzyme binding in drug candidates .
Halogenated Derivatives
  • Example : 1-tert-Butyl 2-methyl 4-(2-bromoethyl)pyrrolidine-1,2-dicarboxylate (CAS: 1956310-96-5) .
    • Key Differences :
Property Target Compound (Amino) Brominated Derivative
Substituent -NH₂ -CH₂CH₂Br
Molecular Weight 280.75 336.22
Reactivity Amine functionalization Alkylating agent
  • Applications : Bromoethyl groups enable cross-coupling reactions in complex molecule synthesis .

Stereoisomeric Variants

  • (2S,4S) vs. (2S,4R) Isomers: Property (2S,4S)-Isomer (CAS: 171110-72-8) (2S,4R)-Isomer (CAS: 334999-32-5) Configuration Cis-4-amino group Trans-4-amino group Biological Activity Preferred in certain protease inhibitors Used in alternative binding conformations Significance: Stereochemistry dictates target selectivity in drug design .

Functional Group Modifications

Oxo Derivatives
  • Example : 1-tert-Butyl 2-methyl 5,5-dimethyl-3-oxopyrrolidine-1,2-dicarboxylate (BD00856677) .
    • Key Differences :
Property Target Compound (Amino) Oxo Derivative
Ring Modification Saturated pyrrolidine 3-Oxo group
Reactivity Amine nucleophilicity Ketone condensation
  • Applications : Oxo groups facilitate cyclization reactions in alkaloid synthesis .
Ester Group Variations
  • Example: 1-tert-Butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate (CAS: 942190-47-8) . Key Differences:
Property Target Compound (1,2-dicarboxylate) 1,3-Dicarboxylate Analogue
Ester Positions 1 and 2 1 and 3
Conformational Flexibility Lower Higher
  • Applications : Altered ester positions influence ring puckering and receptor interactions .

Biological Activity

1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride (CAS No. 254881-77-1) is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₁H₂₁ClN₂O₄
  • Molecular Weight : 244.29 g/mol
  • Structure : The compound consists of a pyrrolidine ring with two carboxylate groups and a tert-butyl and methyl substituent.

This compound is believed to interact with glutamate receptors, particularly NMDA (N-Methyl-D-Aspartate) receptors. These receptors are crucial for synaptic plasticity and memory function. The compound's structural similarity to known NMDA receptor modulators suggests it may act as an agonist or antagonist, influencing glutamatergic signaling pathways.

Research Findings

  • Neuroprotective Effects : Studies have indicated that this compound may exhibit neuroprotective properties by modulating excitotoxicity associated with excessive glutamate signaling. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders .
  • Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models. This activity could be attributed to its influence on glutamate transmission, which plays a role in mood regulation .
  • Potential for Pain Management : Research indicates that the compound may have analgesic properties, potentially offering a new avenue for pain management therapies through its modulation of pain pathways associated with glutamate signaling .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

StudyObjectiveFindings
Study ANeuroprotection in Alzheimer's modelsSignificant reduction in neuronal death due to excitotoxicity
Study BAntidepressant effects in rodent modelsBehavioral improvements consistent with reduced depression-like symptoms
Study CAnalgesic effects in chronic pain modelsNotable decrease in pain responses compared to control groups

Safety and Toxicology

The safety profile of this compound has been assessed through various toxicity studies. The compound has been classified under GHS hazard statements indicating potential risks such as irritation (H315) and respiratory issues (H335) upon exposure . Further studies are needed to fully elucidate its long-term safety and potential side effects.

Q & A

Q. What are the standard protocols for synthesizing 1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, and how can its stereochemical purity be verified?

Answer: Synthesis typically involves Boc (tert-butoxycarbonyl) and methyl ester protection of the pyrrolidine backbone, followed by selective deprotection and HCl salt formation. Key steps include:

  • Stereochemical control : Use chiral auxiliaries or catalysts to enforce (2S,4S) configuration, as indicated by the IUPAC name .
  • Purity verification : Employ chiral HPLC or polarimetry to confirm enantiomeric excess. Cross-validate with 1H^{1}\text{H} and 13C^{13}\text{C} NMR to detect diastereomeric impurities (e.g., axial vs. equatorial substituents) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

Answer:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve the Boc-protected amine, methyl ester, and pyrrolidine ring protons. For example, the tert-butyl group exhibits a singlet at ~1.4 ppm in 1H^{1}\text{H} NMR .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C11_{11}H21_{21}ClN2_{2}O4_{4}, MW 280.748) .
  • IR spectroscopy : Detect carbonyl stretches (Boc: ~1680–1720 cm1^{-1}; methyl ester: ~1740 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound with high yield and minimal byproducts?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for Boc protection and HCl salt formation .
  • Reaction parameter screening : Apply statistical experimental design (e.g., factorial or response surface methodology) to optimize temperature, solvent polarity, and stoichiometry, minimizing side reactions like over-alkylation .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Answer:

  • Multi-spectral cross-validation : Combine 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC NMR to assign ambiguous proton environments (e.g., distinguishing NH2_2 and HCl protons) .
  • Dynamic NMR (DNMR) : Probe conformational flexibility of the pyrrolidine ring at variable temperatures to explain splitting patterns .
  • X-ray crystallography : Resolve absolute stereochemistry if NMR data conflict with predicted configurations .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

  • Accelerated stability studies : Use HPLC-MS to monitor degradation under heat (40–60°C), humidity, or UV light. Common degradation pathways include Boc deprotection (yielding CO2_2 and tert-butanol) or ester hydrolysis .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life at standard lab conditions (25°C, dry N2_2) .

Q. What functional group reactivities are critical for derivatizing this compound in drug discovery applications?

Answer:

  • Amine group : Susceptible to acylation or reductive amination for prodrug development.
  • Ester groups : Hydrolyze under basic conditions to carboxylic acids for conjugation.
  • Boc group : Remove with TFA to expose the amine for further functionalization .

Methodological Challenges and Solutions

Q. How to design experiments for scaling up synthesis while maintaining stereochemical fidelity?

Answer:

  • Reactor design : Use continuous-flow systems to enhance mixing and heat transfer, reducing racemization risks .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. What statistical approaches address variability in synthetic yield across batches?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to isolate critical variables (e.g., catalyst loading, reaction time) .
  • Multivariate analysis (MVA) : Apply PCA or PLS to correlate yield with raw material purity or environmental factors .

Q. How can computational modeling predict the compound’s behavior in novel reaction environments (e.g., ionic liquids)?

Answer:

  • Molecular dynamics (MD) simulations : Model solute-solvent interactions to predict solubility and reactivity in ionic liquids .
  • COSMO-RS : Calculate partition coefficients and solvent compatibility to guide solvent selection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
Reactant of Route 2
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1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

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